N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride

Description

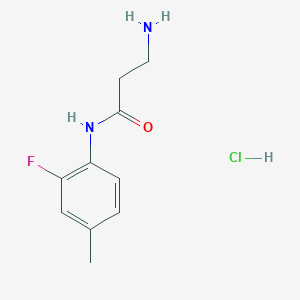

N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride (CAS: 1147215-06-2) is a fluorinated aromatic beta-alaninamide derivative. Its molecular structure comprises a 2-fluoro-4-methylphenyl group attached to the nitrogen of beta-alaninamide, with a hydrochloride salt enhancing solubility and stability. Analytical characterization includes NMR, HPLC, and LC-MS for purity validation (>95% by HPLC) .

Properties

IUPAC Name |

3-amino-N-(2-fluoro-4-methylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMFMAODBSQHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2-fluoro-4-methylaniline with beta-alanine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of N1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the beta-alaninamide moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound may act as an inhibitor or activator of specific enzymes, thereby affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Parameters

The compound shares structural motifs with fluorinated phenylalanine derivatives, piperazinones, and benzamides. Below is a comparative analysis based on molecular properties, synthesis, and functional groups:

Functional Group and Pharmacological Insights

- Fluorinated Phenyl Groups: The 2-fluoro-4-methylphenyl moiety in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This is critical for blood-brain barrier penetration in CNS-targeting drugs .

- Beta-Alaninamide vs.

- Piperazinone Derivatives: Compounds like 1-(4-Fluorophenyl)piperazin-2-one (similarity 0.73) exhibit rigid cyclic structures, contrasting with the flexible beta-alaninamide backbone. This rigidity may reduce off-target interactions but limit conformational adaptability .

Research Implications and Gaps

- Structural Optimization : The high similarity (0.93) to N-(2-Fluoro-4-methylphenyl)acetamide implies that further derivatization could yield compounds with enhanced bioactivity.

- Pharmacological Data: Limited evidence on the target compound’s specific targets or efficacy necessitates in vitro/in vivo studies to validate hypothesized applications in antibiotics or antiviral therapies .

Biological Activity

N~1~-(2-Fluoro-4-methylphenyl)-beta-alaninamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClFN₂O

- Molecular Weight : 232.7 g/mol

- Functional Groups : Amide, beta-alanine moiety, fluorine substituent on the phenyl ring.

This unique structure contributes to its interaction with various biological targets, influencing both its chemical reactivity and biological activity.

This compound exerts its biological effects primarily through:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their functions. This interaction may affect metabolic pathways and signal transduction processes.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses. The presence of the fluorine atom enhances its binding affinity due to increased lipophilicity and hydrogen bonding capabilities.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like properties by modulating serotonin and norepinephrine levels in the brain. It has been shown to occupy monoamine reuptake sites, which is crucial for its potential therapeutic applications .

- Neuropharmacological Applications : Research indicates that the compound may influence neurotransmitter systems, making it a candidate for treating mood disorders and cognitive impairments. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Study 1: Antidepressant Activity

A study evaluated the effects of this compound on locomotor activity and food intake in rodent models. The results indicated that doses of 10 mg/kg significantly reduced food intake while increasing locomotor activity, suggesting potential antidepressant effects through monoamine modulation .

Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound inhibits specific enzymes involved in neurotransmitter metabolism. This inhibition was quantitatively assessed using enzyme kinetics, showing significant reductions in enzyme activity at concentrations as low as 5 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Specific Applications |

|---|---|---|---|

| This compound | Fluorine and methyl substituents on phenyl ring | Antidepressant-like effects; enzyme inhibition | Neuropharmacology; metabolic studies |

| N~1~-(4-Fluoro-3-methylphenyl)-beta-alaninamide hydrochloride | Similar fluorine substitution; different methyl position | Moderate receptor binding affinity | Pharmaceutical development; enzyme studies |

| N~1~-(2-Fluoro-4-methylphenyl)alaninamide | Lacks hydrochloride; different amine structure | Reduced biological activity compared to beta-alanine derivative | Limited applications in research |

This table illustrates how structural variations influence the biological activity of related compounds. The presence of both fluorine and methyl groups in this compound significantly enhances its potency and specificity as a pharmacological agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.